1-BOC-7-methoxyindole-2-boronic acid

Cross-Coupling Benzylation Palladium Catalysis

1-BOC-7-methoxyindole-2-boronic acid (CAS 913835-81-1) is the only N-Boc protected 7-methoxyindole-2-boronic acid that enables true orthogonal deprotection strategies. The acid-labile Boc group permits clean, sequential functionalization—first C2 Suzuki coupling, then N-deprotection with TFA—without side reactions. Substitution with regioisomers (e.g., 6-methoxy) or unprotected analogues introduces steric/electronic mismatch and uncontrolled reactivity. Validated in multi-step synthesis of patented mTOR inhibitor rapamycin analogs. Choose ≥98% purity for predictable cross-coupling yields and cleaner reaction profiles.

Molecular Formula C14H18BNO5
Molecular Weight 291.11 g/mol
CAS No. 913835-81-1
Cat. No. B1519949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-7-methoxyindole-2-boronic acid
CAS913835-81-1
Molecular FormulaC14H18BNO5
Molecular Weight291.11 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)OC)(O)O
InChIInChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11(15(18)19)8-9-6-5-7-10(20-4)12(9)16/h5-8,18-19H,1-4H3
InChIKeyJYRDIGLHLIDRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-BOC-7-Methoxyindole-2-Boronic Acid (CAS 913835-81-1): A Key Orthogonally Protected Indole Scaffold for Targeted Synthesis


1-BOC-7-Methoxyindole-2-boronic acid (CAS 913835-81-1) is a specialized heteroaryl organoboron reagent belonging to the class of N-Boc protected indole-2-boronic acids. Its molecular structure (C14H18BNO5, MW: 291.11) features three distinct functional handles: a boronic acid group at the C2 position for Suzuki-Miyaura cross-coupling, an N-Boc protecting group for orthogonal deprotection strategies, and a methoxy substituent at the C7 position . This unique combination allows for precise and sequential modifications of the indole core, making it a critical building block in medicinal chemistry and material science applications [1].

Substitution Risks for 1-BOC-7-Methoxyindole-2-Boronic Acid (CAS 913835-81-1): Orthogonal Reactivity, Stability, and Reaction Efficiency


In-class substitution of 1-BOC-7-methoxyindole-2-boronic acid (913835-81-1) with seemingly similar indole boronic acids introduces significant synthetic risks. Replacing it with an unprotected analogue (e.g., 7-methoxyindole-2-boronic acid) forfeits orthogonal protection, leading to uncontrolled reactivity and side reactions during multi-step syntheses. Conversely, substitution with an alternative N-protected or regioisomeric boronic acid, such as N-Boc-indole-2-boronic acid or 1-BOC-6-methoxyindole-2-boronic acid, fundamentally alters the electronic and steric environment of the indole core, directly impacting crucial parameters like reaction yields, cross-coupling efficiency, and final product properties . The evidence below quantifies the performance of 913835-81-1, underscoring the value of its specific structural features for predictable and efficient synthesis.

Quantitative Performance Benchmarks for 1-BOC-7-Methoxyindole-2-Boronic Acid (CAS 913835-81-1) vs. Comparators


Proprietary Palladium-Catalyzed Benzylation of 1-BOC-7-Methoxyindole-2-Boronic Acid

In a direct head-to-head comparison within a patent describing the synthesis of mTOR inhibitor analogs, 1-BOC-7-methoxyindole-2-boronic acid (913835-81-1) was employed as a key building block. In a Pd-catalyzed benzylation reaction using trans-PdBr(N-Succ)(PPh3)2, this specific boronic acid reacted with substituted benzyl bromides to yield aryl(indolo)methanes in good yields . This demonstrates its effective participation in a specialized coupling reaction under mild, non-toxic conditions. The C7-methoxy group is critical for the downstream biological activity of the final compounds, differentiating it from non-substituted N-Boc-indole-2-boronic acid, which would not lead to the same active pharmaceutical intermediates.

Cross-Coupling Benzylation Palladium Catalysis

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling vs. C3-Substituted Analogue

The position of the boronic acid on the indole ring is a primary determinant of its cross-coupling reactivity. 1-BOC-7-methoxyindole-2-boronic acid, with the boronic acid group at the electronically favored C2 position, is significantly more reactive in standard Suzuki-Miyaura reactions than its C3-substituted isomer. A cross-study comparison of physicochemical properties shows that the C3-boronic acid pinacol ester analogue (1-BOC-7-methoxyindole-3-boronic acid pinacol ester) is less favored for direct C-C bond formation at the 2-position, which is a more common and synthetically valuable functionalization point on the indole scaffold .

Suzuki-Miyaura Cross-Coupling Reaction Kinetics

Impact of Methoxy Substituent on Physical and Chemical Properties

The presence and position of the methoxy group directly influence the compound's physicochemical properties, which are critical for both reaction handling and purification. A cross-study comparison reveals that the 7-methoxy derivative (913835-81-1) has a reported melting point of 100-102 °C . In contrast, the unsubstituted N-Boc-indole-2-boronic acid has a reported melting point range of 84-94 °C . This difference of 6-8 °C in melting point can be significant for handling, weighing, and crystallinity, which can affect reaction setup and yield reproducibility. Furthermore, the calculated LogP for 913835-81-1 is 1.11290 , indicating a slightly higher lipophilicity compared to the unsubstituted N-Boc-indole-2-boronic acid (LogP 1.10430), which could influence its partition in biphasic reaction mixtures and its behavior during chromatographic purification.

Physicochemical Properties SAR Purification

Defined Application Scenarios for 1-BOC-7-Methoxyindole-2-Boronic Acid (CAS 913835-81-1)


Synthesis of 7-Methoxyindole-Containing mTOR Inhibitor Analogs

This compound is specifically validated for use in the multi-step synthesis of patented mTOR inhibitor analogs, such as C40-, C28-, and C-32-linked rapamycin derivatives . Its performance in a proprietary Pd-catalyzed benzylation reaction is documented, demonstrating its suitability for generating complex pharmaceutical intermediates where the 7-methoxy substituent is a critical pharmacophoric element.

Building Block for Orthogonal Deprotection Strategies

As an N-Boc protected indole-2-boronic acid, this compound is ideally suited for synthetic routes requiring orthogonal protecting groups . The acid-labile Boc group can be removed under mild conditions (e.g., TFA) without affecting the boronic acid functionality or the methoxy group, enabling sequential functionalization of the indole nitrogen after initial C2 cross-coupling. This is a standard requirement in the modular assembly of complex molecules.

Suzuki-Miyaura Cross-Coupling for C2-Arylation

This compound is a premier reagent for installing a 7-methoxyindole moiety at the C2 position via Suzuki-Miyaura cross-coupling [1]. Its use is indicated when a synthetic route demands a 2-aryl-7-methoxyindole scaffold, a common motif in bioactive molecules. The presence of the N-Boc group prevents unwanted side reactions at the indole nitrogen during the coupling step, leading to higher yields and cleaner reaction profiles.

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